2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone
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Description
2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone is a useful research compound. Its molecular formula is C16H18BrN7OS and its molecular weight is 436.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone are enzymes involved in critical biochemical pathways. Specifically, this compound is designed to interact with the heme moiety of cytochrome P450 enzymes (CYP450), which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Mode of Action
The compound binds to the iron atom in the heme group of CYP450 enzymes through its nitrogen atoms in the triazole ring. This binding inhibits the enzyme’s activity, preventing it from catalyzing its usual reactions. The phenyl moiety of the compound also interacts with the active site of the enzyme, enhancing its inhibitory effect .
Biochemical Pathways
By inhibiting CYP450 enzymes, the compound affects several biochemical pathways, including those involved in drug metabolism and the synthesis of endogenous compounds like steroids and cholesterol. This inhibition can lead to altered levels of these substances in the body, potentially impacting various physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy. The compound is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver (where CYP450 enzymes are abundant), and excreted via the kidneys. Its bioavailability depends on factors such as solubility, stability, and the presence of metabolic enzymes .
Result of Action
At the molecular level, the inhibition of CYP450 enzymes by this compound can lead to decreased metabolism of drugs and endogenous substrates. This can result in increased plasma levels of these substances, potentially enhancing their effects or causing toxicity. At the cellular level, the compound’s action can disrupt normal cellular functions that depend on the products of CYP450-catalyzed reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, the presence of other drugs or substances that are metabolized by CYP450 enzymes can lead to competitive inhibition, affecting the compound’s action .
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(3-bromophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN7OS/c1-3-18-13-20-14(19-4-2)24-15(21-13)22-23-16(24)26-9-12(25)10-6-5-7-11(17)8-10/h5-8H,3-4,9H2,1-2H3,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSLODQLZSTNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.